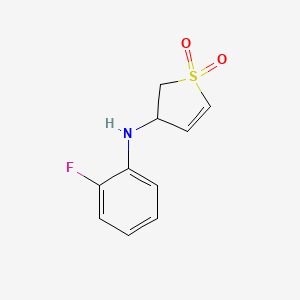

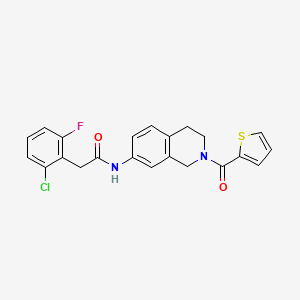

3-((2-Fluorophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-((2-Fluorophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide” is a compound that falls under the category of benzisothiazole and benzothiophene . These compounds are the first HIF-2 agonists and have shown enhancement activity on the expression of mRNAs and proteins such as EPO, VGEF, Glut1, NDRG1, and others at the downstream of HIF-2 . They can be used for preparing medicines for treating and/or preventing chronic kidney disease/chronic kidney anemia, dyslipidemia, and high cholesterol caused by HIF-2 expression abnormality .

Synthesis Analysis

The synthesis of “this compound” involves various strategies. One of the common methods for the synthesis of thiophene derivatives is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Scientific Research Applications

Fluorescent pH Sensors

A heteroatom-containing organic fluorophore, showcasing intramolecular charge transfer (ICT) and aggregation-induced emission (AIE) characteristics, has been developed for use as a fluorescent pH sensor. This sensor operates effectively in both solution and solid states, and also as a chemosensor for detecting acidic and basic organic vapors. Its functionality is attributed to the protonation and deprotonation induced changes in electron affinity and molecular conformation, illustrating a potential application in sensing technologies (Yang et al., 2013).

Synthesis and Chemical Properties

The synthesis and chemical properties of cyclic β-keto sulfones, including dihydrothiophen-3(2H)-one 1,1-dioxide, have been extensively reviewed. This work encompasses the reactions based on the presence of carbonyl, active methylene, and sulfonyl groups, underscoring the chemical versatility and synthetic utility of compounds like 3-((2-Fluorophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide (Shyshkina et al., 2011).

Building Blocks for Conjugated Polymers

3-Fluoro-4-hexylthiophene has been synthesized as a building block for tuning the electronic properties of conjugated polythiophenes. This research demonstrates the role of fluorinated thiophenes in adjusting the oxidation potential and electropolymerization behavior of thiophenic monomers, which is crucial for the development of advanced materials for electronic applications (Gohier et al., 2013).

Quantum Chemical Studies

Quantum chemical studies have been conducted on molecules like 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4(1H)-one, providing insights into their molecular geometry, chemical reactivity, and photophysical properties. Such studies are instrumental in understanding the electronic structure and potential applications of fluorinated compounds in various fields (Satheeshkumar et al., 2017).

Mechanism of Action

Target of Action

The compound “3-((2-fluorophenyl)amino)-2,3-dihydrothiophene 1,1-dioxide” is a thiophene derivative. Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific targets of this compound would depend on its exact structure and functional groups.

Properties

IUPAC Name |

N-(2-fluorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2S/c11-9-3-1-2-4-10(9)12-8-5-6-15(13,14)7-8/h1-6,8,12H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBABGOPSSMILW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)NC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-1,3-benzodioxol-5-yl-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/no-structure.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2585684.png)

![3-ethyl-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2585686.png)

![4-bromo-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B2585700.png)